N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-2-carboxamide
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Overview
Description
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-PYRIDINECARBOXAMIDE is a complex organic compound that features a benzimidazole moiety fused with a phenylethyl group and a pyridinecarboxamide. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-PYRIDINECARBOXAMIDE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include:
Condensation: o-phenylenediamine with formic acid or trimethyl orthoformate.
Cyclization: Formation of the benzimidazole ring.
Substitution: Introduction of the phenylethyl group and pyridinecarboxamide.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-PYRIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and strong bases or acids.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-PYRIDINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
N-benzimidazol-2yl benzamide: Known for its hypoglycemic effects and activation of glucokinase.
1H-benzimidazole-2-yl hydrazones: Exhibits antiparasitic and antimicrobial activities.
Uniqueness
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-PYRIDINECARBOXAMIDE stands out due to its unique combination of benzimidazole, phenylethyl, and pyridinecarboxamide moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H18N4O |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H18N4O/c26-21(18-12-6-7-13-22-18)25-19(14-15-8-2-1-3-9-15)20-23-16-10-4-5-11-17(16)24-20/h1-13,19H,14H2,(H,23,24)(H,25,26) |
InChI Key |
NVJAZWXDSOBUGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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